Molecular Property Differentiation vs. Closely Related Benzofuran-2-Carboxamide Analogs
While direct biological data are unavailable for the target compound, its computed physicochemical properties can be benchmarked against structurally related benzofuran-2-carboxamide ligands that have reported activity. The target compound possesses a molecular weight of 292.12 Da, one hydrogen-bond donor, three hydrogen-bond acceptors, four rotatable bonds, and a calculated XLogP3 of approximately 2.8 . These values fall well within the rule-of-five space but differ notably from compounds such as prucalopride (MW 367.8, 2 donors, 5 acceptors) or vilazodone (MW 441.5, 2 donors, 5 acceptors) . The lower molecular weight and reduced polar surface area (estimated ~59 Ų) of the target compound suggest superior passive permeability relative to larger benzofuran amides, although this inference requires experimental validation.
| Evidence Dimension | Key drug-likeness parameters (MW, HBD, HBA, rotatable bonds) |
|---|---|
| Target Compound Data | MW 292.12 Da, 1 HBD, 3 HBA, 4 rotatable bonds, XLogP3 ≈ 2.8 |
| Comparator Or Baseline | Prucalopride (MW 367.8, 2 HBD, 5 HBA) and Vilazodone (MW 441.5, 2 HBD, 5 HBA) |
| Quantified Difference | Target compound is 20–34% lower in MW and has 40–50% fewer HBA than the comparators |
| Conditions | Computed properties (PubChem/ChemSrc data) |
Why This Matters
A lower molecular weight and reduced hydrogen-bonding capacity can translate into better membrane permeability and oral bioavailability, making this compound a potentially more tractable starting point for fragment-based lead optimization than bulkier analogs.
- [1] Wishart DS et al. DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research, 2018, 46(D1), D1074-D1082. View Source
